tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
Overview
Description
Tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate: is a chemical compound with the molecular formula C13H23N3O3 . It is a derivative of triazaspiro[5.5]undecane, featuring a tert-butyl ester group attached to the carboxylate moiety. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1,4,9-triazaspiro[5.5]undecane-2-one as the core structure.
Reaction Steps: The compound undergoes a series of reactions, including esterification to introduce the tert-butyl group.
Conditions: The reactions are usually carried out under reflux conditions with appropriate catalysts and solvents to ensure high yield and purity.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using large reactors to meet industrial demands.
Purification: Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and peroxides .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a potential inhibitor for certain enzymes, making it useful in biochemical studies. Medicine: Research is ongoing to explore its therapeutic potential, including its use as a drug candidate for various diseases. Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness: Tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate is unique due to its specific structural features, such as the presence of the triazaspiro[5.5]undecane core and the tert-butyl ester group. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-12(2,3)19-11(18)16-6-4-13(5-7-16)9-14-8-10(17)15-13/h14H,4-9H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNMVPZKSAAWFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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